N-Type Calcium Channel Blocker Activity: Cyclopentylpyrazole Scaffold Validation
Compounds bearing the 3-(1-cyclopentyl-1H-pyrazol-3-yl) core structure are explicitly disclosed as N-type calcium channel blockers in US Patent 8,853,418 B2, where the cyclopentyl-substituted pyrazole scaffold forms an essential pharmacophoric element. The patent demonstrates that the cyclopentylpyrazole framework, when conjugated with appropriate G-group substituents including carboxylic acid derivatives, produces potent inhibition of N-type calcium channels that regulate depolarization-evoked neurotransmitter release in pain signaling pathways [1].
| Evidence Dimension | N-type calcium channel inhibitory activity (scaffold validation) |
|---|---|
| Target Compound Data | Cyclopentylpyrazole scaffold with carboxylic acid functional group disclosed as N-type calcium channel blocker |
| Comparator Or Baseline | Other N-type calcium channel modulators: ω-conotoxin MVIIA (ziconotide, Prialt®), gabapentin (Neurontin®), pregabalin (Lyrica®) |
| Quantified Difference | Not directly quantified for target compound; scaffold class validated as N-type channel blocker class distinct from α2δ subunit ligands |
| Conditions | Pain signal transmission assays evaluating calcium flux required for neurotransmitter release from synaptic endings |
Why This Matters
Validates the cyclopentylpyrazole scaffold as a privileged structure for N-type calcium channel modulation, a validated therapeutic target distinct from gabapentinoid mechanisms.
- [1] Winters MP, Sui Z, Flores C. Cyclopentylpyrazoles as N-type calcium channel blockers. US Patent 8,853,418 B2. 2014. View Source
